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Abstract
Luvesilocin (4-GO-DiPT), a novel prodrug of the psychedelic tryptamine 4-hydroxy-N,N-

diisopropyltryptamine (4-HO-DiPT), is currently under investigation for its therapeutic potential

in treating various psychiatric disorders, including postpartum and treatment-resistant

depression.[1][2] Its unique pharmacological profile, characterized by a rapid onset and shorter

duration of action compared to classic psychedelics like psilocybin, has positioned it as a

compound of significant interest in the field of neurotherapeutics.[3] This technical guide

provides an in-depth overview of the chemical structure, physicochemical properties, synthesis,

pharmacology, and key experimental methodologies associated with Luvesilocin and its active

metabolite, 4-HO-DiPT.

Chemical Structure and Physicochemical Properties
Luvesilocin, chemically named 1-[3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl]

pentanedioate, is a glutaryl ester prodrug of 4-HO-DiPT.[2] The addition of the glutarate moiety

enhances its aqueous solubility, making it suitable for parenteral administration.[4] Upon

administration, Luvesilocin is rapidly metabolized to its active form, 4-HO-DiPT.[2]

Table 1: Physicochemical Properties of Luvesilocin (4-GO-DiPT) and 4-HO-DiPT
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Property Luvesilocin (4-GO-DiPT) 4-HO-DiPT

IUPAC Name

1-[3-[2-[Bis(1-

methylethyl)amino]ethyl]-1H-

indol-4-yl] pentanedioate

3-[2-

(diisopropylamino)ethyl]-1H-

indol-4-ol

Synonyms
RE104, FT-104, 4-Glutaryloxy-

N,N-diisopropyltryptamine

Iprocin, 4-Hydroxy-N,N-

diisopropyltryptamine

Molecular Formula C21H30N2O4 C16H24N2O

Molar Mass 390.48 g/mol 260.38 g/mol

CAS Number 2756001-39-3 132328-45-1

Appearance White to off-white solid Crystalline solid

Solubility High aqueous solubility Limited aqueous solubility

Synthesis
The synthesis of Luvesilocin (4-GO-DiPT) involves the esterification of 4-HO-DiPT with

glutaric anhydride. The synthesis of the active metabolite, 4-HO-DiPT, can be achieved through

a multi-step process starting from 4-benzyloxyindole.

Experimental Protocol: Synthesis of 4-HO-DiPT
This protocol is adapted from the synthesis of a similar tryptamine, 4-HO-NiPT.[1]

Step 1: Synthesis of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide. To a solution of 4-

benzyloxyindole in diethyl ether, add oxalyl chloride dropwise at 0°C. Stir the resulting

mixture for several hours at the same temperature. Subsequently, add diisopropylamine

dropwise and allow the mixture to warm to room temperature and stir overnight.

Step 2: Reduction to 4-benzyloxy-N,N-diisopropyltryptamine. Suspend the product from Step

1 in tetrahydrofuran and add a reducing agent, such as borane-tetrahydrofuran complex,

dropwise at 0°C. Heat the reaction at reflux overnight. After cooling, quench the reaction with

hydrochloric acid and then basify with ammonium hydroxide. Extract the product with an

organic solvent.
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Step 3: Debenzylation to 4-HO-DiPT. Dissolve the product from Step 2 in methanol and add

a palladium catalyst (e.g., palladium on carbon). Stir the mixture under a hydrogen

atmosphere for several hours. Filter the reaction mixture and remove the solvent in vacuo.

The resulting residue can be purified by silica gel chromatography to yield 4-HO-DiPT.

Experimental Protocol: Synthesis of Luvesilocin (4-GO-
DiPT)

Dissolve 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) in chloroform.

Add triethylamine followed by glutaric anhydride to the solution.

Stir the mixture at room temperature, which will result in the formation of a precipitate.

Isolate the precipitate via filtration.

Triturate the precipitate with tetrahydrofuran and wash with chloroform to obtain Luvesilocin
as a white powder.

Pharmacology
Luvesilocin is a prodrug that is rapidly converted to 4-HO-DiPT in the body.[2] 4-HO-DiPT is a

non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor, which

is believed to mediate its psychedelic effects.[2]

Receptor Binding Affinity
The binding profile of 4-HO-DiPT has been characterized at various serotonin receptors and

other targets.

Table 2: Receptor Binding Affinity (Ki, nM) of 4-HO-DiPT
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Receptor Ki (nM)

5-HT1A >1,000

5-HT1B >1,000

5-HT1D >1,000

5-HT2A 120

5-HT2B 1800

5-HT2C 6,400

SERT Mid to high nM affinity

Dopamine D2 >1,000

Alpha-2A >1,000

Histamine H1 >1,000

Note: Data compiled from multiple sources. Ki values can vary depending on the specific

experimental conditions.

Pharmacokinetics
Table 3: Pharmacokinetic Parameters of Luvesilocin and 4-HO-DiPT

Parameter
Luvesilocin (s.c.
injection, human)

4-HO-DiPT (from
Luvesilocin s.c.
injection, human)

4-HO-DiPT (from
RE104 s.c.
administration, rat)

Elimination Half-life

(t½)
0.43–0.64 hours[2] 2.7–4.1 hours[3] 40 minutes[4]

Time to Maximum

Concentration (Tmax)
Not reported Not reported Not reported

Duration of Action

~3.6 hours

(psychedelic effects)

[2]

- -

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15615833?utm_src=pdf-body
https://en.wikipedia.org/wiki/Luvesilocin
https://en.wikipedia.org/wiki/4-HO-DiPT
https://pubmed.ncbi.nlm.nih.gov/38758589/
https://en.wikipedia.org/wiki/Luvesilocin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways
The primary mechanism of action of 4-HO-DiPT is through its agonist activity at the 5-HT2A

receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.
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Caption: 5-HT2A Receptor Gq Signaling Pathway.

Key Experimental Protocols
Radioligand Displacement Assay for 5-HT2A Receptor
Binding
This in vitro assay quantifies the binding affinity of a test compound by measuring its ability to

displace a radiolabeled ligand from the 5-HT2A receptor.

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the

human 5-HT2A receptor (e.g., CHO-K1 cells).[5] Homogenize the cells in a cold buffer and

centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer for the assay.[6]

Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a

radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the test

compound (4-HO-DiPT).[5][6]

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration

to allow binding to reach equilibrium.[6]
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Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate

bound from unbound radioligand. Wash the filters with cold buffer to remove non-specific

binding.[6]

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of radioligand displacement against the concentration of

the test compound. Determine the IC50 value (the concentration of the test compound that

inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant)

using the Cheng-Prusoff equation.[6]

Prepare 5-HT2A Receptor
Membrane Homogenate

Set up 96-well plate:
- Membrane homogenate

- [3H]ketanserin (radioligand)
- Varying concentrations of 4-HO-DiPT

Incubate to reach equilibrium

Vacuum filtration to separate
bound and free radioligand

Quantify radioactivity
using scintillation counting

Calculate IC50 and Ki values

Click to download full resolution via product page
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Caption: Radioligand Displacement Assay Workflow.

Head-Twitch Response (HTR) in Rodents
The HTR is a behavioral assay used as a proxy for hallucinogenic potential in rodents,

mediated by 5-HT2A receptor activation.[7]

Animal Model: Use male C57BL/6J mice.[8]

Drug Administration: Administer Luvesilocin or 4-HO-DiPT via subcutaneous or

intraperitoneal injection at various doses.[9]

Observation: Place the mice individually in a clear observation chamber. Record the number

of head twitches over a specified period (e.g., 30-60 minutes) post-injection. A head twitch is

a rapid, rotational movement of the head.[10]

Data Analysis: Plot the mean number of head twitches against the drug dose to generate a

dose-response curve.

Forced Swim Test (FST) in Rodents
The FST is a behavioral model used to assess antidepressant-like activity.[4]

Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the

animal cannot touch the bottom.[11][12]

Pre-test Session (Day 1): Place each rat in the water cylinder for 15 minutes. This session is

for habituation and is not scored.[13]

Test Session (Day 2): Administer Luvesilocin, a reference antidepressant, or vehicle to the

animals. After a specified pre-treatment time, place the rats in the water cylinder for a 5-

minute test session.[11][13]

Scoring: Record the duration of immobility during the test session. Immobility is defined as

the lack of movement except for small motions necessary to keep the head above water.

Data Analysis: Compare the mean immobility time between the different treatment groups. A

significant reduction in immobility time compared to the vehicle group suggests
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antidepressant-like effects.[4]

Day 1: Pre-test
15-minute swim (no scoring)

Day 2: Drug Administration
(Luvesilocin, vehicle, or positive control)

Day 2: Test Session
5-minute swim

Record duration of immobility

Compare immobility time
between treatment groups

Click to download full resolution via product page

Caption: Forced Swim Test Experimental Workflow.

Conclusion
Luvesilocin (4-GO-DiPT) represents a promising new avenue in the development of

psychedelic-based therapeutics. Its favorable pharmacokinetic profile and potent activation of

the 5-HT2A receptor signaling pathway underscore its potential for treating a range of

psychiatric conditions. This technical guide provides a foundational overview of its chemical

and pharmacological properties, along with key experimental methodologies, to support further

research and development in this exciting area. As clinical trials progress, a deeper

understanding of Luvesilocin's therapeutic efficacy and safety profile will continue to emerge,

shaping the future of psychiatric medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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